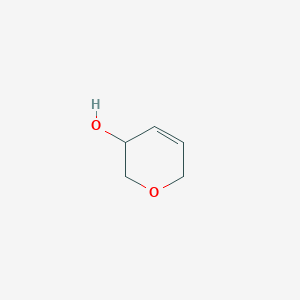

3,6-Dihydro-2H-pyran-3-OL

Description

Significance of Dihydropyranol Scaffolds in Synthetic Chemistry

Dihydropyranol scaffolds are fundamental building blocks in modern organic synthesis due to their prevalence in a wide array of natural products and biologically active molecules. acs.orgresearchgate.net These structural motifs are core components of many carbohydrates, alkaloids, and polyketide natural products, which exhibit significant pharmacological properties. The utility of the dihydropyranol framework lies in its inherent functionality; the hydroxyl group and the olefinic bond can be selectively manipulated to introduce new functional groups and stereocenters.

The concept of a "scaffold" is central to medicinal chemistry, where it refers to the core structure of a molecule that can be systematically decorated with various functional groups to explore chemical space and optimize biological activity. wiley-vch.delifechemicals.com Dihydropyranols are considered privileged scaffolds because their rigid, yet modifiable, structure provides a well-defined three-dimensional arrangement for appended substituents, influencing interactions with biological targets. wiley-vch.de Their role as chiral synthons is particularly noteworthy, as they can be used to construct complex, optically active molecules with a high degree of stereocontrol. researchgate.net The development of methods to synthesize these scaffolds enantioselectively has been a major focus, allowing access to specific stereoisomers of target molecules. acs.org

Historical Context of Dihydropyran Ring System Elaboration

The study of pyran-containing heterocycles dates back to the early 20th century. Foundational work by researchers in the 1930s began to uncover the fundamental reactivity of these ring systems. A significant breakthrough in the practical application of dihydropyrans came in the late 1940s with the establishment of the tetrahydropyranyl (THP) group as a robust protecting group for alcohols. This discovery was pivotal, as it demonstrated the stability of the pyran ring under various conditions and its facile cleavage, a principle that became fundamental to modern synthetic chemistry.

Over the decades, research has expanded from understanding basic reactivity to developing sophisticated synthetic methodologies. The focus shifted towards controlling the stereochemistry of reactions involving the dihydropyran ring. researchgate.net The use of monosaccharides, which contain pyranose rings, as chiral precursors became a common strategy for the synthesis of enantiomerically pure dihydropyran derivatives. researchgate.net In recent years, the advent of advanced catalytic systems, including enzymatic and organocatalytic methods, has further revolutionized the synthesis of complex dihydropyran-containing molecules, enabling highly selective transformations under mild conditions. mdpi.com

Scope and Research Focus on 3,6-Dihydro-2H-pyran-3-OL

Research specifically targeting this compound and its derivatives explores its potential as a versatile synthetic intermediate. The molecule itself contains a stereocenter at the C3 position, making the development of enantioselective syntheses a key area of investigation. For instance, lipase-catalyzed kinetic resolutions have been successfully employed to separate racemic mixtures of similar dihydropyranols, yielding highly enantiomerically pure alcohols. researchgate.net

Computational studies, using methods like Density Functional Theory (DFT), have been employed to understand the thermal decomposition of the parent 3,6-dihydro-2H-pyran ring system. mdpi.com This research provides insight into the reaction mechanisms, transition state structures, and the influence of substituents on the ring's stability and reactivity, which is crucial for designing synthetic routes. mdpi.com

The synthesis of substituted 3,6-dihydro-2H-pyrans has been achieved through various methods, including radical cyclization of β-iodo ethers, demonstrating the utility of this scaffold in constructing complex heterocyclic systems with high enantioselectivity. researchgate.net The inherent reactivity of the double bond and the hydroxyl group makes this compound a valuable precursor for creating a diverse range of compounds, including those with potential applications in pharmaceuticals and materials science. researchgate.netchemicalbook.com

Physicochemical and Structural Data for Dihydropyran Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3,6-Dihydro-2H-pyran | 3174-74-1 | C₅H₈O | 84.116 |

| (S)-3,6-dihydro-2H-pyran-3-ol | 85620-84-4 | C₅H₈O₂ | 100.116 |

| 4-methoxy-3,6-dihydro-2H-pyran | 17327-22-9 | C₆H₁₀O₂ | 114.144 |

| 2-phenyl-3,6-dihydro-2H-pyran | 126087-54-5 | C₁₁H₁₂O | 160.21 |

Physical Properties of 4-methoxy-3,6-dihydro-2H-pyran

| Property | Value |

| Boiling Point | 59 °C (at 20 mmHg) |

| Density | 1.022 g/mL |

| Refractive Index | 1.462 |

Structure

3D Structure

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c6-5-2-1-3-7-4-5/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVWAXHWELFEAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,6 Dihydro 2h Pyran 3 Ol and Its Derivatives

Cycloaddition Reactions in Dihydropyranol Synthesis

Cycloaddition reactions, particularly the [4+2] cycloadditions, represent a cornerstone in the synthesis of dihydropyran derivatives. nih.gov These reactions involve the combination of a four-atom component with a two-atom component to form a six-membered ring.

Oxa-[4+2]-Cycloadditions

The oxa-Diels-Alder reaction, a variant of the Diels-Alder reaction where one of the components contains an oxygen atom, is a primary method for constructing the dihydropyran ring. This can be approached through two main pathways: the reaction of an electron-rich 1,3-butadiene (B125203) with a carbonyl group (acting as a heterodienophile) or the reaction of an electron-deficient α,β-unsaturated carbonyl compound (an 1-oxa-1,3-butadiene system) with an electron-rich alkene. nih.gov The latter, known as the inverse-electron-demand hetero-Diels-Alder (HDA) reaction, is a particularly powerful tool for synthesizing dihydropyrans. nih.gov

Thermal oxa-[4+2]-cycloaddition reactions provide a direct, albeit often high-energy, route to dihydropyran systems. These reactions are typically performed at elevated temperatures and can be promoted by the presence of a catalyst. nii.ac.jp While effective, these methods can sometimes lack the fine control over stereochemistry that is often required for complex molecule synthesis.

To address the challenge of stereocontrol, significant research has focused on asymmetric inverse-electron-demand oxa-[4+2] cycloaddition reactions. These strategies employ chiral catalysts or auxiliaries to induce enantioselectivity in the formation of the dihydropyran ring. nih.govnih.gov

A notable advancement in this area is the use of chiral Lewis acids and organocatalysts. nih.gov For instance, Jacobsen's [(Schiff base)chromium(III)] complex has been successfully used to catalyze the reaction between ethyl vinyl ether and 3-boronoacrolein (B13414233) pinacolate, yielding the corresponding cycloadduct in good yield and high enantioselectivity. nih.gov Similarly, hydrated copper complexes have proven effective in promoting the cycloaddition of certain heterodienes and dienophiles with excellent enantiomeric excess and diastereoselectivity. nih.gov

The development of organocatalytic approaches has further expanded the scope of these reactions. rsc.org For example, cinchona alkaloid-derived primary amines can catalyze the asymmetric inverse-electron-demand Diels-Alder (IEDDA) reaction of 2-pyrones with cyclic 2,5-dienones through the in situ generation of an extended trienamine species, leading to bicyclic lactones with high stereocontrol. sioc-journal.cn

Recent work has also demonstrated the utility of oxazaborolidinium cation catalysts in the intermolecular asymmetric IODA reaction between α-bromoacroleins and neutral alkenes, producing dihydropyrans with high yields and excellent enantioselectivities. nih.gov This method is particularly valuable as it allows for the use of less reactive, non-polarized alkenes. nih.gov

Table 1: Examples of Asymmetric Inverse Electron Demand Oxa-[4+2] Cycloaddition Reactions

| Catalyst/Promoter | Reactants | Product Type | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| Jacobsen's [(Schiff base)chromium(III)] complex | Ethyl vinyl ether, 3-boronoacrolein pinacolate | Dihydropyran | 85 | 96 | nih.gov |

| Hydrated copper complex | Heterodiene 95, Dienophile 96 | Dihydropyran | 84 | 97 | nih.gov |

| Cinchona alkaloid-derived primary amine | 3-Methoxycarbonyl-2-pyrone, Cyclic 2,5-dienone | Bicyclic lactone | 46-82 | 93-99 | sioc-journal.cn |

| Oxazaborolidinium cation | α-Bromoacrolein, Neutral alkene | Dihydropyran | High | Excellent | nih.gov |

[3+2+1] Annulation Methodologies

A more recent and innovative approach to the synthesis of 3,6-dihydro-2H-pyrans involves a [3+2+1] annulation strategy. researchgate.netdntb.gov.ua This method constructs the six-membered ring by combining a three-atom component, a two-atom component (which is actually a heteroatom and a carbon), and a single carbon donor. researchgate.netresearchgate.net

Heteroatom-Free Tri-atom Donor Approaches

A key development in this area is the use of a heteroatom-free tri-atom donor. researchgate.netdntb.gov.ua In this strategy, a molecule such as 2-arylpropylene serves as the three-carbon atom source. researchgate.netresearchgate.net The heteroatom (oxygen) is provided by an aldehyde, and a one-carbon donor completes the ring. researchgate.netresearchgate.net This multicomponent approach is highly atom-economical and allows for the efficient construction of diverse 3,6-dihydro-2H-pyran structures. researchgate.netresearchgate.net

Role of Dimethyl Sulfoxide (B87167) as a Carbon Donor and Solvent

A fascinating aspect of the [3+2+1] annulation strategy is the dual role played by dimethyl sulfoxide (DMSO). researchgate.netresearchgate.net In these reactions, DMSO not only serves as the solvent but also acts as the one-carbon donor required for the annulation. researchgate.netresearchgate.net The reaction is typically promoted by an oxidant like potassium persulfate (K₂S₂O₈). researchgate.netresearchgate.net This innovative use of DMSO as a synthon provides a convenient and readily available source for the final carbon atom in the pyran ring. researchgate.netresearchgate.net The reaction proceeds smoothly with various substituted propylenes and aldehydes, affording the desired 3,6-dihydro-2H-pyrans in moderate to good yields. researchgate.netlookchem.com

Table 2: Components in the [3+2+1] Annulation for 3,6-Dihydro-2H-pyran Synthesis

| Component | Role | Example | Reference |

| Tri-atom Donor | Provides three carbon atoms | 2-Arylpropylene | researchgate.netresearchgate.net |

| Heteroatom Source | Provides the oxygen atom | Aldehyde | researchgate.netresearchgate.net |

| Carbon Donor & Solvent | Provides one carbon atom and serves as the reaction medium | Dimethyl Sulfoxide (DMSO) | researchgate.netresearchgate.net |

| Promoter/Oxidant | Facilitates the reaction | Potassium Persulfate (K₂S₂O₈) | researchgate.netresearchgate.net |

Prins Cyclization Protocols

The Prins reaction and its variants have become powerful and versatile methods for the stereoselective synthesis of substituted dihydropyran rings. nih.govresearchgate.net This reaction typically involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. The inherent mechanistic pathway of the Prins reaction lends itself well to cascade or tandem processes, allowing for the construction of complex molecular architectures in a single operational step. researchgate.net

Tandem Prins Cyclizations for Stereoselective Access

Tandem Prins cyclizations are a highly effective strategy for creating fused, bridged, or spiro-tetrahydropyran scaffolds. researchgate.net This approach relies on a functionalized starting material designed to have a secondary functional group that can interact with the carbocation intermediate formed after the initial cyclization event. researchgate.net

One such strategy is the tandem allylation–silyl-Prins cyclization. For instance, α,β-unsaturated acetals can be ionized in the presence of electron-rich olefins using cerium(III) nitrate (B79036) and sodium dodecyl sulfate (B86663) (SDS) in water to yield 2,6-disubstituted tetrahydropyrans stereoselectively. nih.gov Another variation involves the tandem addition of a vinylsilane followed by a silyl-Prins cyclization reaction. The reaction of 4-trimethylsilylpent-4-en-2-ol with an aldehyde like phenylacetaldehyde (B1677652) in the presence of indium(III) chloride produces cis-2,6-dihydropyrans through a chair-like transition state. nih.gov

Ytterbium(III) Chloride Mediated Cyclizations of Epoxides and Homopropynyl Alcohols

An alternative to the traditional Prins cyclization, which uses aldehydes, is the cyclization reaction between epoxides and homopropargyl alcohols. orientjchem.org While several methods exist, the use of ytterbium(III) chloride (YbCl₃) as a Lewis acid catalyst has been shown to be a superior method for synthesizing 4-chloro-5,6-dihydro-2H-pyran derivatives from these starting materials. orientjchem.orgorientjchem.org This method offers improvements in both reaction yield and time. orientjchem.org

The proposed mechanism involves the YbCl₃-mediated ring-opening of the epoxide to form an alkoxy carbonium ion. This intermediate undergoes nucleophilic attack by the alcohol, leading to a dihydropyran carbonium species. This species is then trapped by a chloride ion from the ytterbium trichloride (B1173362) to afford the final 4-chloro-dihydropyran derivative. orientjchem.org The presence of the olefin functionality in the resulting dihydropyran allows for further synthetic modifications. orientjchem.org

| Epoxide Substrate | Homopropynyl Alcohol | Catalyst | Product | Key Feature |

|---|---|---|---|---|

| Generic Epoxide | Homopropargyl alcohol | Ytterbium(III) chloride (YbCl₃) | 4-Chloro-5,6-dihydro-2H-pyran derivative | Improved yield and reduced reaction time compared to other methods. orientjchem.org |

Radical Cyclization Approaches

Radical cyclization represents another powerful strategy for the construction of ring structures, including dihydropyrans. nih.gov These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization onto a multiple bond. researchgate.netbeilstein-journals.org

Enantioselective Radical Cyclization for Substituted Dihydropyrans

The enantioselective synthesis of substituted 3,6-dihydro-2H-pyrans can be achieved through radical cyclization. researchgate.net One reported method involves the cyclization of β-iodo ethers in the presence of (2S)-1-acetylpyrrolidine-2-carboxylic acid and azobisisobutyronitrile (AIBN). This approach affords the desired dihydropyran products with high enantioselectivity. researchgate.net This methodology provides a shorter pathway to access these valuable heterocyclic structures. researchgate.net

Alkoxyiodination and Subsequent Radical Cyclization

A key step in the aforementioned enantioselective synthesis is the preparation of the radical precursor via alkoxyiodination. researchgate.net This process involves the reaction of compounds containing a C=C double bond, such as cinnamic acid esters, with crystalline iodine and propargyl alcohol. This reaction regioselectively forms a propargyl β-iodo ether. researchgate.net

This β-iodo ether is then subjected to radical cyclization conditions to yield the substituted 3,6-dihydro-2H-pyran. researchgate.net This two-step sequence of alkoxyiodination followed by radical cyclization provides a reliable route to enantiomerically enriched dihydropyran derivatives. researchgate.net

| Starting Material | Reagents for Cyclization | Product | Key Outcome |

|---|---|---|---|

| β-Iodo ethers (from alkoxyiodination of cinnamic acid esters) | (2S)-1-acetylpyrrolidine-2-carboxylic acid, AIBN | Substituted 3,6-dihydro-2H-pyrans | High enantioselectivity. researchgate.net |

Catalytic Asymmetric Synthetic Routes

Catalytic asymmetric synthesis provides a highly efficient means of producing enantiomerically enriched dihydropyrans. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One prominent approach is the hetero-Diels-Alder reaction catalyzed by chiral bis(oxazoline) copper(II) complexes. acs.org This reaction can be performed with low catalyst loadings and is scalable, making it a practical method for synthesizing a variety of dihydropyrans with high enantioselectivity. acs.org

Another powerful strategy is the organocatalytic domino Michael-hemiacetalization reaction. d-nb.info Starting from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds, this one-pot sequence, catalyzed by a squaramide catalyst, can produce polyfunctionalized dihydropyran derivatives in good yields and with high diastereo- and enantioselectivities. d-nb.info The intermediate tetrahydropyranols can be readily dehydrated to the corresponding 3,4-dihydro-2H-pyrans. d-nb.info

Furthermore, iridium-catalyzed asymmetric allylic substitution has emerged as a versatile tool. ethz.ch Chiral iridium complexes can catalyze the reaction of racemic allylic alcohols with various nucleophiles under aqueous biphasic conditions, providing access to a broad range of chiral building blocks, including precursors to dihydropyran systems, with excellent enantioselectivity. ethz.ch

| Method | Catalyst Type | Starting Materials | Key Advantages |

|---|---|---|---|

| Hetero-Diels-Alder | Chiral bis(oxazoline) copper(II) complexes | Heterodienes (e.g., α,β-unsaturated acyl phosphonates) and enol ethers | Low catalyst loading, scalability, high enantioselectivity. acs.org |

| Domino Michael-Hemiacetalization | Organocatalyst (e.g., squaramide) | α-Hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds | One-pot reaction, good yields, high diastereo- and enantioselectivities. d-nb.info |

| Asymmetric Allylic Substitution | Chiral Iridium complexes | Racemic allylic alcohols and nucleophiles | Broad substrate scope, high enantioselectivity, use of aqueous conditions. ethz.ch |

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as highly versatile organocatalysts for the synthesis of a wide array of organic molecules, including dihydropyranones, which are key derivatives of 3,6-Dihydro-2H-pyran-3-OL. nih.govmdpi.com NHC catalysis operates through the activation of substrates like aldehydes or carboxylic acids, transforming them into reactive intermediates that can participate in various annulation strategies. nih.govresearchgate.net The unique reactivity modes of NHCs, such as the formation of Breslow intermediates, homoenolates, and acyl azoliums, enable the construction of complex heterocyclic systems. nih.govnih.gov

The formation of the dihydropyranone ring via NHC catalysis is frequently achieved through formal cycloaddition or annulation reactions, such as [4+2] and [3+3] pathways. nih.govmdpi.com In these processes, the NHC catalyst initially reacts with a substrate, typically an α,β-unsaturated aldehyde, to generate a reactive intermediate. This intermediate then engages with a reaction partner to construct the six-membered ring.

The general mechanism begins with the nucleophilic attack of the NHC on an aldehyde to form a Breslow intermediate. nih.govmdpi.com This intermediate can then be converted into different key reactive species. For instance, it can rearrange to form a homoenolate, which serves as a four-carbon (C4) synthon in [4+2] annulations. mdpi.com Alternatively, under oxidative conditions, it can be transformed into an α,β-unsaturated acyl azolium intermediate, which can act as a three-carbon (C3) synthon in [3+3] annulations. nih.govnih.gov These intermediates react with various partners, such as enones or dienones, to undergo cyclization and yield the functionalized dihydropyranone product. nih.gov

The cornerstone of NHC catalysis in this context is the activation of carbonyl compounds. mdpi.com Aldehydes are common substrates, where the NHC adds to the carbonyl carbon to generate the key Breslow intermediate, effectively reversing the normal electronic reactivity of the aldehyde (umpolung). acs.org This intermediate is a precursor to catalytically relevant species like the homoenolate or the acyl azolium. mdpi.comchalmers.se Saturated aldehydes can also be activated through oxidative NHC catalysis to behave as Michael acceptors. mdpi.comchalmers.se

Beyond aldehydes, NHCs can also activate carboxylic acids and their derivatives. mdpi.com For instance, a method has been developed for the synthesis of chiral dihydropyranones using α,β-unsaturated carboxylic acids and 1,3-dicarbonyl compounds. mdpi.com This reaction requires the use of the NHC catalyst in conjunction with a carboxylic acid activator, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a base, and a Lewis acid additive like lithium chloride. mdpi.comchalmers.se

Asymmetric synthesis of dihydropyranones can be achieved through oxidative NHC catalysis, a process that often involves a redox-dependent esterification step. rsc.org In this strategy, the homoenolate intermediate, generated from an α,β-unsaturated aldehyde and the NHC, is oxidized to an α,β-unsaturated acyl azolium. chalmers.sersc.org This highly electrophilic species then serves as a potent Michael acceptor. chalmers.se

This oxidation can be performed using stoichiometric high-molecular-weight oxidants, but for greener processes, molecular oxygen (O₂) from the air has been successfully employed as the terminal oxidant. chalmers.sersc.org This aerobic oxidation is facilitated by a system of electron transfer mediators (ETMs). chalmers.sersc.org Following the oxidation, a nucleophile, such as a 1,3-dicarbonyl compound, adds to the acyl azolium in a 1,4-fashion. chalmers.sersc.org Subsequent tautomerization and intramolecular cyclization (lactonization) deliver the final dihydropyranone product in high yield and enantioselectivity, regenerating the NHC catalyst to complete the cycle. chalmers.sersc.org Another approach involves stereospecific redox hetero-Diels–Alder reactions of α-aroyloxyaldehydes with β-trifluoromethyl enones, which does not require an external oxidant. acs.org

| Entry | Aldehyde | Nucleophile | NHC Pre-catalyst | Oxidant/Mediator | Yield (%) | ee (%) | Ref |

| 1 | Cinnamaldehyde | Acetylacetone | Chiral Triazolium Salt | O₂, ETM System | 79 | 94 | chalmers.se |

| 2 | α-Aroyloxyaldehyde | (E)-β-Trifluoromethyl enone | Chiral Thiazolium Salt | None (Redox-neutral) | up to 81 | >99 | acs.org |

| 3 | α-Chloro-substituted aldehyde | α-Cyano enone | Imidazolium Salt | - | - | - | nih.gov |

Metal-Catalyzed Transformations

Transition metal catalysis provides another powerful avenue for the synthesis and functionalization of the dihydropyran core. Palladium and copper complexes, in particular, have been employed to mediate key bond-forming reactions, including glycosylations and allylic alkylations.

Palladium-catalyzed reactions have been developed for the de novo synthesis of glycosides starting from pyranone precursors. nih.gov A highly stereoselective and stereospecific methodology allows for the conversion of 2-substituted 6-carboxy-2H-pyran-3(6H)-ones into 2-substituted 6-alkoxy-2H-pyran-3(6H)-ones. nih.gov The reaction proceeds with complete retention of configuration at the anomeric center. nih.gov This transformation is versatile, accommodating a range of alcohol nucleophiles, including those derived from amino acids and other carbohydrates. nih.gov

The scope of this palladium-catalyzed glycosylation has been extended to nitrogen nucleophiles. nih.gov For example, the coupling of a Boc-protected pyranone with 6-chloropurine (B14466) proceeds efficiently to furnish the corresponding N-glycoside, which is a precursor to adenosine (B11128) analogues. nih.gov This demonstrates the utility of the method for creating C-N bonds, significantly broadening its application in the synthesis of natural and unnatural nucleosides. nih.gov

Copper-catalyzed asymmetric allylic alkylation (AAA) represents a potent method for enantioselective C-C bond formation. d-nb.infonih.gov This strategy has been applied to the derivatization of racemic 3,6-dihydro-2H-pyrans. d-nb.infonih.govresearchgate.net In these reactions, an organometallic nucleophile, such as an alkylzirconium species generated in situ from an alkene and Schwartz's reagent (Cp₂ZrHCl), is coupled with a racemic dihydropyran electrophile. d-nb.inforesearchgate.net

Two main systems have been explored: the use of 3-chloro-3,6-dihydro-2H-pyran and 3,6-dihydro-2H-pyran-3-yl diethyl phosphate (B84403) as the electrophilic partners. d-nb.infonih.gov While respectable levels of enantioselectivity (up to 93% ee) have been achieved, these reactions have proven challenging, often resulting in low to moderate yields. d-nb.infonih.govresearchgate.net Despite the low yields, the reaction shows tolerance for various functional groups on the alkene nucleophile, including chloro and trifluoromethyl groups. d-nb.info Mechanistic studies suggest that the pathways for the chloride and phosphate leaving groups are distinct. d-nb.infoacs.org

| Entry | Electrophile | Alkene for Nucleophile | Yield (%) | ee (%) | Ref |

| 1 | 3-chloro-3,6-dihydro-2H-pyran | 3,3,3-Trifluoropropene | - | 75 | d-nb.info |

| 2 | 3-chloro-3,6-dihydro-2H-pyran | 3-Chloropropene | - | 77 | d-nb.info |

| 3 | 3-chloro-3,6-dihydro-2H-pyran | Vinylcyclohexane | - | 88 | d-nb.info |

| 4 | 3,6-dihydro-2H-pyran-3-yl diethyl phosphate | 1-Octene | 12 | 83 | d-nb.info |

Gold-Catalyzed Cyclizations of Allenynes

Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the cyclization of allenynes, which are molecules containing both an allene (B1206475) and an alkyne functional group. kyoto-u.ac.jp These reactions offer an efficient pathway to various heterocyclic compounds, including derivatives of dihydropyran.

In the context of synthesizing dihydropyran structures, gold catalysts, whether Au(I) or Au(III) complexes, selectively activate the allene portion of an allenyne substrate. researchgate.net This activation facilitates an intramolecular nucleophilic attack by a hydroxyl group present in the molecule. The result of this cyclization is the formation of a 2-ethynyl-3,6-dihydro-2H-pyran derivative. researchgate.net The reaction is typically carried out in a solvent like dichloromethane. researchgate.net

The mechanism of these gold-catalyzed reactions often involves the formation of a vinyl cation intermediate. kyoto-u.ac.jpnih.gov For instance, a gold-catalyzed cascade cyclization of naphthalene-tethered allenynes proceeds through the nucleophilic attack of the alkyne on the activated allene, generating a vinyl cation. nih.gov This intermediate is then trapped by an intramolecular arylation, leading to complex polycyclic systems. nih.gov The specific reaction conditions and the nature of the gold catalyst can influence the reaction pathway and the final product. researchgate.net For example, switching the solvent to toluene (B28343) can lead to the formation of different bicyclic ketone derivatives instead of the dihydropyran. researchgate.net

| Catalyst Type | Substrate | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Au(I) or Au(III) complexes | Allenyne with a hydroxyl group | Activated allene complex | 2-Ethynyl-3,6-dihydro-2H-pyran | researchgate.net |

| Gold(I) | Naphthalene-tethered allenyne | Vinyl cation | Fused phenanthrene (B1679779) derivatives | nih.gov |

Iron-Catalyzed Cyclization of Alkynols with Diorganyl Diselenides

Iron-catalyzed reactions provide a cost-effective and environmentally friendly alternative for the synthesis of heterocyclic compounds. One such method involves the intramolecular cyclization of alkynols (compounds containing both an alkyne and an alcohol functional group) in the presence of diorganyl diselenides. This approach has been successfully applied to the synthesis of organoselanyl derivatives of 3,6-dihydro-2H-pyran. figshare.com

The reaction is typically promoted by an iron(III) salt, such as iron(III) chloride, in conjunction with a diorganyl diselenide. This system facilitates the cyclization of the alkynol, incorporating the organoselenyl group into the resulting dihydropyran ring. The process is efficient for synthesizing 3,6-dihydro-2H-pyran derivatives substituted with an organoselanyl group. figshare.com

Research has shown that this iron-catalyzed cyclization tolerates a variety of functional groups on both the alkynol and the diorganyl diselenide substrates. nih.gov The reaction conditions are generally mild, often proceeding at room temperature and open to the atmosphere, with short reaction times. nih.gov This methodology has also been extended to the synthesis of other heterocyclic systems, such as 4-organoselenylisoxazoles from alkynone O-methyloximes, demonstrating its versatility. nih.gov

| Catalyst/Reagent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| FeCl₃ / Diorganyl Diselenide | Alkynol | Organoselanyl-substituted 3,6-dihydro-2H-pyran | Mild conditions, tolerance of various functional groups | figshare.com |

| FeCl₃ / RSeSeR | Alkynone O-methyloximes | 4-Organoselenylisoxazoles | Room temperature, short reaction time | nih.gov |

Cinchona Alkaloid-Modified Palladium Catalysis for Enantioselective Hydrogenation

The enantioselective hydrogenation of prochiral substrates is a fundamental transformation in asymmetric synthesis, and cinchona alkaloids are renowned chiral modifiers for noble metal catalysts in these reactions. sigmaaldrich.cn Specifically, palladium catalysts modified with cinchona alkaloids have been utilized for the enantioselective hydrogenation of α,β-unsaturated ketones, such as pyranones, to produce chiral dihydropyranols.

This methodology is a cornerstone of asymmetric catalysis, with applications in large-scale industrial processes. e-bookshelf.de The cinchona alkaloid, a chiral molecule, imparts its stereochemical information to the catalytic system, directing the hydrogenation to occur preferentially from one face of the substrate, thus leading to an excess of one enantiomer of the product. The choice of the specific cinchona alkaloid, reaction solvent, and conditions can significantly influence the enantioselectivity of the hydrogenation. e-bookshelf.de

While the provided search results highlight the use of cinchona alkaloid-modified platinum catalysts for the hydrogenation of α-ketoesters, the principle extends to palladium-catalyzed hydrogenations of other prochiral substrates. rsc.org The development of these catalytic systems is crucial for accessing enantiomerically pure building blocks for the synthesis of complex molecules.

| Catalyst System | Substrate Type | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Palladium / Cinchona Alkaloid | Prochiral pyranones | Enantiomerically enriched dihydropyranols | High enantioselectivity | e-bookshelf.de |

| Platinum nanowires / Cinchona Alkaloid | α-ketoesters | Enantiomerically enriched α-hydroxyesters | Green process in water, catalyst recyclability | rsc.org |

Enzymatic Approaches

Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts for the synthesis of chiral compounds. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols.

Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution is a powerful method for obtaining enantiomerically pure forms of this compound. This technique relies on the ability of a lipase (B570770) to selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other.

In a typical procedure, a racemic mixture of cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol is treated with an acyl donor, such as vinyl acetate (B1210297), in the presence of a lipase. researchgate.netresearchgate.net The lipase selectively catalyzes the transesterification of one enantiomer, leaving the other enantiomer as the unreacted alcohol. For example, using a lipase in tert-butyl methyl ether can yield the (3S,6R)-alcohol with high enantiomeric excess (ee). researchgate.net Conversely, the corresponding (3R,6S)-acetate is also produced. researchgate.net The unreacted alcohol and the newly formed ester can then be separated. To obtain the other enantiomer of the alcohol, the separated ester can be hydrolyzed, often catalyzed by the same lipase, to yield the (3R,6S)-alcohol, also with high enantiomeric purity. researchgate.net This approach allows for the efficient preparation of both enantiomers of the target dihydropyranol from a single racemic starting material. researchgate.net

| Substrate | Enzyme | Reaction | Product 1 (Alcohol) | Product 2 (Ester) | Reference |

|---|---|---|---|---|---|

| rac-cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol | Lipase | Transesterification with vinyl acetate | (3S,6R)-alcohol (high ee) | (3R,6S)-acetate | researchgate.netresearchgate.net |

| (3R,6S)-acetate | Lipase | Hydrolysis | (3R,6S)-alcohol (high ee) | - | researchgate.net |

Chemoenzymatic Synthetic Strategies

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective routes to complex molecules. rug.nl These strategies are particularly valuable for the synthesis of optically active compounds, including derivatives of dihydropyran.

An example of a chemoenzymatic approach involves the use of enzymes for key stereoselective steps within a multi-step chemical synthesis. mdpi.com For instance, the synthesis of natural products containing the 5,6-dihydro-2H-pyran-2-one core, which is structurally related to this compound, often employs enzymatic reactions to establish the correct stereochemistry. ipb.pt A chemoenzymatic strategy might involve a chemical synthesis to create a prochiral intermediate, followed by an enzymatic reduction or resolution to introduce the desired chirality. nih.gov For example, a ketone can be enzymatically reduced to a chiral alcohol with high enantiomeric excess. nih.gov

These combined approaches allow for the synthesis of complex natural products and their analogues with high levels of stereocontrol. The synergy between chemical and enzymatic methods opens up possibilities for creating novel and efficient synthetic pathways. rug.nl

| Strategy | Key Enzymatic Step | Target Scaffold | Significance | Reference |

|---|---|---|---|---|

| Multi-step synthesis with an enzymatic key step | Enantioselective reduction of a ketone | 5,6-dihydro-2H-pyran-2-one | Access to chiral building blocks for natural product synthesis | ipb.ptnih.gov |

| Combination of chemical synthesis and biocatalysis | Kinetic resolution of a racemic alcohol | Optically active alcohols | Efficient production of enantiomerically pure compounds | mdpi.com |

Multi-Component Reactions for Dihydropyranol Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates structural elements from each of the starting materials. frontiersin.orgorganic-chemistry.org This approach offers significant advantages, including reduced reaction times, lower costs, and minimized waste generation compared to traditional multi-step syntheses. mdpi.com

The synthesis of dihydropyran derivatives, including those with hydroxyl functionalities, can be achieved through MCRs. A common example is the three-component condensation reaction to form 1,4-dihydropyrano[2,3-c]pyrazoles. tsijournals.com This reaction typically involves an aldehyde, malononitrile, and a pyrazolone (B3327878) derivative. tsijournals.com While this specific example leads to a fused pyran system, the underlying principles of MCRs can be adapted to synthesize a variety of dihydropyran structures.

The key to a successful MCR is the careful selection of reactants and reaction conditions to favor the formation of the desired product over potential side reactions. organic-chemistry.org Catalysts often play a crucial role in directing the reaction pathway. The development of new MCRs for the synthesis of dihydropyranols and their derivatives is an active area of research, driven by the demand for efficient and sustainable methods to produce structurally diverse and biologically relevant molecules. frontiersin.orgmdpi.com

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|---|

| Three-component condensation | Aldehyde | Malononitrile | Pyrazolone | 1,4-Dihydropyrano[2,3-c]pyrazole | tsijournals.com |

Functional Group Interconversions Leading to this compound

The synthesis of this compound and its derivatives can be effectively achieved through various functional group interconversions. These methods often involve the transformation of a pre-existing dihydropyran ring or a precursor that cyclizes to form the desired structure. Key strategies include the reduction of corresponding ketone or enone functionalities and modifications of other functional groups on the pyran ring.

One prominent method involves the reduction of dihydro-2H-pyran-3(4H)-one. This ketone can be reduced to the corresponding alcohol, this compound, using standard reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation. The choice of reducing agent can be critical for achieving high yields and, in the case of substituted pyranones, for controlling stereoselectivity.

A significant pathway to substituted this compound derivatives is through the Achmatowicz reaction. nih.govnih.gov This reaction involves the oxidative ring expansion of a furanyl alcohol to a dihydropyranone hemiacetal. nih.govnih.gov Subsequent reduction of this intermediate provides access to functionalized tetrahydropyranyl alcohols. nih.gov For example, the reduction of a dihydropyranone hemiacetal using triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can yield the saturated tetrahydropyranyl alcohol directly. nih.govnih.gov Optimization of this reduction has shown that an excess of BF₃·OEt₂ at low temperatures can lead to the desired alcohol as the exclusive product. nih.gov

Furthermore, the interconversion of functional groups on the dihydropyran ring itself can lead to the target alcohol. For example, derivatives with ester or amide functionalities can be converted to the corresponding alcohol. Although less common, the conversion of a 4H-pyran-3-carboxamide to a 4H-pyran-3-carboxylate has been reported, highlighting the possibility of manipulating functional groups at various positions on the pyran ring. researchgate.net

The table below summarizes key functional group interconversions leading to this compound and its derivatives, highlighting the starting materials, reagents, and primary outcomes.

Table 1: Functional Group Interconversions for the Synthesis of this compound and Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| Dihydro-2H-pyran-3(4H)-one | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | This compound | |

| Dihydropyranone hemiacetal (from Achmatowicz reaction) | Triethylsilane (Et₃SiH), Boron trifluoride etherate (BF₃·OEt₂) | 2,6-Disubstituted tetrahydropyranyl alcohol | nih.govnih.gov |

These functional group interconversion strategies offer versatile and efficient routes to this compound and a variety of its structurally diverse derivatives, which are valuable intermediates in organic synthesis.

Stereochemical Control and Resolution in 3,6 Dihydro 2h Pyran 3 Ol Chemistry

Diastereoselective Synthesis of Dihydropyranol Derivatives

Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially generate multiple. For dihydropyranol derivatives, this control is often achieved by influencing the geometry of transition states during cyclization or addition reactions.

One effective strategy involves a silyl-Prins cyclization, which has been shown to produce cis-2,6-disubstituted dihydropyranes with high diastereoselectivity. mdpi.com The reaction pathway and the resulting stereochemistry are influenced by the nature of the starting materials and reaction conditions. For example, the cyclization of certain allylsilyl and vinylsilyl alcohols promoted by trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) leads preferentially to the cis isomers. mdpi.com

Another approach is the cascade reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with various aldehydes in an acidic medium. nih.gov This method yields highly functionalized 3,4-dihydro-2H-pyran-4-carboxamides. nih.gov A notable feature of this transformation is its high diastereoselectivity, producing only a single diastereomer as a result of a regioselective quasi-hydrolysis of one cyano group. nih.gov

Table 1: Examples of Diastereoselective Synthesis of Dihydropyran Derivatives

| Starting Materials | Reagents | Product | Yield | Diastereoselectivity |

|---|---|---|---|---|

| (E)-5-(dimethyl(phenyl)silyl)pent-4-en-2-ol | TMSOTf | (2R,6S*)-2-methyl-6-phenethyl-3,6-dihydro-2H-pyran | 45% | cis isomer favored |

Enantioselective Synthesis Strategies

Enantioselective synthesis focuses on the preferential formation of one of two enantiomers. For 3,6-dihydro-2H-pyran-3-ol and its derivatives, several methods have been developed, primarily involving kinetic resolution or the use of chiral auxiliaries.

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org A significant drawback is that the maximum theoretical yield for the unreacted enantiomer is 50%. princeton.edu

This limitation can be overcome by Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ. princeton.edudicp.ac.cn This allows for the theoretical conversion of 100% of the starting material into a single enantiomerically pure product. princeton.edudicp.ac.cn

Enzymatic kinetic resolution is a particularly effective method. For instance, the lipase-catalyzed kinetic resolution of racemic cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol has been achieved with high enantiomeric excess (ee). researchgate.net Transesterification with vinyl acetate (B1210297) in tBuOMe yields the (3S,6R)-alcohol with 99.0% ee, while the corresponding (3R,6S)-acetate is also formed. researchgate.net The enantiopure (3R,6S)-alcohol can then be obtained via hydrolysis of this acetate. researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of a Dihydropyranol Derivative

| Process | Substrate | Reagent/Enzyme | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Transesterification | (rac)-cis-6-(tert-butyldimethylsilyloxy)-3,6-dihydro-2H-pyran-3-ol | Lipase (B570770), vinyl acetate | (3S,6R)-alcohol | 99.0% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. This approach transfers the chirality of the auxiliary to the substrate. While specific examples directly employing chiral auxiliaries for the synthesis of the parent this compound are not extensively detailed, the principle is widely applied in heterocyclic synthesis. The auxiliary guides the formation of the pyran ring or the introduction of the hydroxyl group in a stereocontrolled manner, after which it is cleaved to yield the enantioenriched dihydropyranol.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms in chiral molecules like this compound is essential. This is accomplished through a combination of spectroscopic and crystallographic techniques.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are invaluable for determining the relative stereochemistry of dihydropyranol derivatives. Techniques like the Nuclear Overhauser Effect (NOE) can establish the spatial proximity of different protons within the molecule, helping to assign cis or trans relationships between substituents on the pyran ring.

For the unambiguous determination of absolute stereochemistry, single-crystal X-ray crystallography is the definitive method. mkuniversity.ac.innih.gov This technique provides a precise three-dimensional map of the electron density in a crystal, revealing bond lengths, bond angles, and the absolute configuration of all stereocenters. mkuniversity.ac.innih.gov The structure is solved and refined to yield an accurate molecular model. mkuniversity.ac.in Although obtaining a suitable crystal can be a challenge, the resulting structural data is considered unequivocal. nih.gov

Control of Remote Stereochemistry in Dihydropyranol Systems

Controlling stereochemistry at a position distant from an existing stereocenter, known as remote stereocontrol, is a significant challenge in organic synthesis. beilstein-institut.de Stereochemical information must be transmitted effectively through the molecular framework, often over distances of five or more bonds. beilstein-institut.de

In dihydropyranol systems, this can be achieved by using the conformation of the pyran ring to relay stereochemical information. beilstein-institut.de The existing stereocenter (e.g., at C3 or C6) can influence the conformational preference of the entire ring. This conformational bias, in turn, orients substituents at distant positions, directing the approach of reagents to a specific face of a reactive site elsewhere in the molecule. This strategy relies on a subtle transfer of stereochemical information through transient geometries or thermodynamically favored conformations rather than through direct covalent bonding. beilstein-institut.de

Reactivity and Mechanistic Studies of 3,6 Dihydro 2h Pyran 3 Ol and Its Analogues

Nucleophilic and Electrophilic Reactions of the Dihydropyran Ring

The dihydropyran ring is susceptible to both nucleophilic and electrophilic attack, with the specific site of reaction being highly dependent on the substitution pattern of the ring and the nature of the attacking species. The presence of carbonyl groups significantly influences the regioselectivity of these reactions.

Reactions of Carbonyl-Substituted Dihydropyrans with Nucleophiles

The introduction of a carbonyl group to the dihydropyran ring, as seen in dihydropyranones, creates a highly electrophilic carbon center. This carbonyl carbon is a prime target for a wide array of nucleophiles. The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electron-deficient carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This process results in the rehybridization of the carbonyl carbon from sp² to sp³. libretexts.org

The reactivity of the carbonyl group can be influenced by both electronic and steric factors. Electron-withdrawing groups attached to the dihydropyran ring can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, bulky substituents near the carbonyl group can sterically hinder the approach of the nucleophile. chemistrysteps.com

Common nucleophiles that react with carbonyl-substituted dihydropyrans include organometallic reagents (like Grignard and organolithium reagents), hydrides, amines, and alcohols. libretexts.org The addition of these nucleophiles can be either reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, the addition of strong nucleophiles like Grignard reagents is typically irreversible, leading to the formation of a stable carbon-carbon bond.

| Nucleophile | Product Type | Reversibility |

| Grignard Reagents (R-MgX) | Tertiary Alcohols | Irreversible |

| Organolithium Reagents (R-Li) | Tertiary Alcohols | Irreversible |

| Hydride Reagents (e.g., NaBH₄, LiAlH₄) | Secondary Alcohols | Irreversible |

| Amines (R-NH₂) | Imines/Enamines | Reversible |

| Alcohols (R-OH) | Hemiacetals/Acetals | Reversible |

Addition Reactions to Pyranones

The synthesis of pyranones often involves addition reactions as key steps. One notable example is the ruthenium-catalyzed three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide. acs.orgacs.orgorganic-chemistry.org This reaction proceeds through a nucleophilic addition of a vinylic C-H bond to the aldehyde of ethyl glyoxylate. acs.orgacs.orgorganic-chemistry.org The subsequent steps involve intramolecular cyclization and a second insertion to form substituted butenolides, which then undergo elimination to yield the pyranone ring. acs.orgacs.org

Another approach to pyranone synthesis involves the conjugate addition of nucleophiles to suitable precursors. For instance, the treatment of an acetylenic alcohol with sodium methoxide (B1231860) in methanol (B129727) can afford a chiral pyranone in high yield. mdpi.com This is followed by a conjugate addition of a carbanion to the pyranone, which then undergoes an intramolecular Dieckmann cyclization. mdpi.com

Rearrangement Reactions

Rearrangement reactions provide powerful synthetic routes to dihydropyranones and related structures, often from readily available starting materials. These transformations can involve oxidative processes or be promoted by the action of a base.

Oxidative Rearrangement of Furylcarbinols to Dihydropyranones

The oxidative rearrangement of furylcarbinols, a transformation known as the Achmatowicz reaction, is a widely utilized method for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones. researchgate.netresearchgate.net This reaction involves the oxidation of a furfuryl alcohol, leading to the expansion of the five-membered furan (B31954) ring into a six-membered dihydropyranone ring. researchgate.netresearchgate.net

The mechanism of the Achmatowicz reaction typically begins with the oxidation of the furan ring, often using reagents like bromine in methanol or various peroxy acids. This initial oxidation step forms a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate when bromine in methanol is used. researchgate.net Subsequent acetal (B89532) cleavage and ring expansion proceed through a 4-ketoenal intermediate to furnish the dihydropyranone product. researchgate.net

Biocatalytic versions of the Achmatowicz rearrangement have also been developed, employing enzymes such as peroxidases. researchgate.net These enzymatic methods offer a more sustainable approach to this important transformation. frontiersin.orgnih.gov

| Oxidizing Agent | Key Intermediate |

| Bromine in Methanol | 2,5-dimethoxy-2,5-dihydrofuran |

| Peroxy Acids | Epoxide |

| Laccase/TEMPO | Radical Intermediate |

| Peroxidase/H₂O₂ | Enzymatic Intermediate |

Base-Promoted Elimination and Cyclization Mechanisms

Base-promoted reactions can lead to the formation of dihydropyran rings through a combination of elimination and cyclization steps. These reactions often proceed via a cascade mechanism, where a single base-initiated event triggers a series of subsequent transformations. nih.govrsc.org

For example, a base can initiate a β-elimination reaction in a suitably functionalized acyclic precursor, generating a reactive intermediate. nih.govrsc.org This intermediate can then undergo an intramolecular cyclization to form the dihydropyran ring. The regioselectivity of the cyclization is often controlled by the stereochemistry of the starting material and the reaction conditions.

Palladium-catalyzed cyclization of 2-allyl-1,3-dicarbonyl compounds with vinylic triflates or halides also provides a route to dihydropyran derivatives. This reaction is thought to proceed through the formation of an η³-allylpalladium complex, which then undergoes an intramolecular nucleophilic attack by an oxygen atom to form the dihydropyran ring.

Thermal Decomposition Pathways

The thermal decomposition of 3,6-dihydro-2H-pyran has been studied in the gas phase and provides insights into the stability and fragmentation patterns of the dihydropyran ring system. This unimolecular reaction proceeds in a clean and quantitative manner to yield formaldehyde (B43269) and 1,3-butadiene (B125203). rsc.org The reaction is kinetically first-order and is believed to occur through a concerted, pericyclic mechanism involving a six-membered cyclic transition state. researchgate.netresearchgate.netmdpi.com

Computational studies using density functional theory (DFT) have further elucidated the mechanism of this thermal decomposition. researchgate.netmdpi.com These studies support a concerted mechanism where the breaking of the C2-C3 and O1-C6 bonds and the formation of the new double bonds occur simultaneously. researchgate.netresearchgate.netmdpi.com The transition state is described as having some polar character. rsc.org

The presence of substituents on the dihydropyran ring can influence the rate of thermal decomposition. Methyl substituents at the 2, 4, and 6 positions have been shown to decrease the activation free energy of the decomposition, with the effect being most pronounced for substitution at the 2-position. mdpi.com

| Compound | Decomposition Products | Activation Energy (Ea) (kJ·mol⁻¹) |

| 3,6-dihydro-2H-pyran (DHP) | Formaldehyde + 1,3-Butadiene | ~208 rsc.org |

| 4-methyl-3,6-dihydro-2H-pyran (MDHP) | Formaldehyde + Isoprene | 190 (calculated) mdpi.com |

| 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) | Acetaldehyde + 1,3-Pentadiene | 183 (calculated) mdpi.com |

Kinetics and Thermodynamics of Thermal Decomposition

No experimental or computational studies specifically detailing the kinetics and thermodynamics of the thermal decomposition of 3,6-Dihydro-2H-pyran-3-OL have been found in the reviewed literature. However, research on the thermal decomposition of the parent compound, 3,6-dihydro-2H-pyran (DHP), and its methylated analogues provides valuable insights into the expected behavior of such systems.

A computational study on the thermal decomposition of DHP, 4-methyl-3,6-dihydro-2H-pyran (MDHP), and 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP) calculated key kinetic and thermodynamic parameters. researchgate.net The decomposition is proposed to proceed through a concerted mechanism involving a six-membered cyclic transition state. researchgate.net For the parent DHP, the gas-phase thermal decomposition has been experimentally determined to be a homogeneous, kinetically first-order, and likely unimolecular process, yielding formaldehyde and buta-1,3-diene. mdpi.com The Arrhenius equation for this reaction in the temperature range of 329–374 °C is given as:

log k/s⁻¹ = 14.31 ± 0.14 – (208.1 ± 1.7) kJ mol⁻¹ / (RTln10) mdpi.com

Computational studies using Density Functional Theory (DFT) at the PBE0/6-311+G(d,p) level of theory have provided the following parameters for the thermal decomposition of DHP and its methylated analogues at 600 K: researchgate.net

| Compound | ΔG≠ (kJ·mol⁻¹) | Ea (kJ·mol⁻¹) |

| 3,6-Dihydro-2H-pyran (DHP) | 196 | - |

| 4-Methyl-3,6-dihydro-2H-pyran (MDHP) | 190 | - |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran (DMDHP) | 183 | 202 |

| 2-Methyl-3,6-dihydro-2H-pyran | 182 | 202 |

| 6-Methyl-3,6-dihydro-2H-pyran | 184 | 204 |

Data sourced from a computational study. researchgate.net It is important to note that these values are for methylated analogues and not the hydroxylated compound of interest.

The presence of a hydroxyl group at the 3-position in this compound is expected to influence these parameters, but without specific studies, any prediction would be speculative.

Influence of Substituent Groups on Decomposition Mechanisms

The influence of a hydroxyl group at the 3-position on the decomposition mechanism of 3,6-dihydro-2H-pyran has not been specifically investigated. However, studies on methyl-substituted analogues indicate that the position of the substituent significantly affects the stability of the transition state and, consequently, the rate of decomposition.

Computational studies have shown that methyl substituents on the 3,6-dihydro-2H-pyran ring generally favor thermal decomposition. researchgate.net The stabilizing effect is attributed to a decrease in the electron density of some carbon atoms within the pyran ring of the transition state. researchgate.net The key positions for promoting thermal decomposition have been identified as 2, 6, and 4, in that order of effectiveness. researchgate.net For instance, a methyl group at the 2-position has a more pronounced stabilizing effect on the activated complex than at other positions. researchgate.net Interestingly, the studies also suggest that there is no additive effect when multiple substituent groups are present simultaneously. researchgate.net

The introduction of a polar hydroxyl group at the 3-position would likely alter the electronic distribution within the ring and the transition state. It could potentially participate in hydrogen bonding, further influencing the reaction mechanism and energetics. However, without dedicated research, the precise nature and extent of this influence remain unknown.

Computational Mechanistic Studies

Density Functional Theory (DFT) Calculations for Reaction Pathways

There are no specific DFT calculations in the literature that model the reaction pathways of this compound. The existing computational work has focused on the parent compound and its methyl-substituted derivatives.

For 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran, DFT calculations have been employed to study their thermal decomposition. researchgate.net These studies utilized the PBE0 functional with the 6-311+G(d,p) basis set to investigate a concerted mechanism that proceeds through a six-membered cyclic transition state. researchgate.net These calculations have been instrumental in determining the kinetic and thermodynamic parameters and in understanding the influence of substituent groups on the decomposition process. researchgate.net

To understand the reactivity of this compound, similar DFT studies would be necessary to map its potential energy surface for various reactions, including thermal decomposition and ring-opening.

Elucidation of Transition State Structures

The transition state structures for reactions involving this compound have not been computationally elucidated. For the thermal decomposition of 3,6-dihydro-2H-pyran and its methylated analogues, computational studies have characterized the transition states as having a concerted, six-membered cyclic geometry. researchgate.net These studies suggest that the activated complexes for these molecules exhibit some polar character. mdpi.com The degree of bond breaking and formation in the transition state has also been analyzed, providing a deeper understanding of the reaction mechanism. researchgate.net

Acid-Catalyzed Ring-Opening Reactions

Specific studies on the acid-catalyzed ring-opening reactions of this compound are not available in the current literature. General principles of acid-catalyzed ring-opening of cyclic ethers, particularly strained systems, suggest that such a reaction would be feasible. The mechanism would likely involve protonation of the pyran oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The presence and position of the hydroxyl group would be expected to play a significant role in the regioselectivity and stereoselectivity of the ring-opening process. However, without experimental or computational data for this specific substrate, the precise mechanism and outcome of such a reaction remain unconfirmed.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Methodologies

The control of stereochemistry is paramount in the synthesis of biologically active molecules. For dihydropyranols, the development of novel stereoselective methods is a critical research frontier, aiming to provide access to enantiomerically pure compounds with high efficiency and precision.

Recent advancements have focused on various catalytic systems to achieve high levels of stereocontrol. One promising approach involves the use of N-heterocyclic carbenes (NHCs) as organocatalysts. researchgate.netmdpi.comnih.govresearchgate.net These catalysts have demonstrated versatility in promoting cycloaddition reactions to form dihydropyranone skeletons, which are precursors to dihydropyranols. mdpi.comnih.govresearchgate.net The key to their success lies in the ability to activate substrates in a stereocontrolled manner. researchgate.netnih.gov

Another significant area is the application of chiral Lewis acid catalysis. For instance, C2-symmetric bis(oxazoline)-Cu(II) complexes have been effectively employed in inverse-electron-demand hetero-Diels-Alder reactions to produce dihydropyrans with high diastereo- and enantioselectivity. acs.org This method allows for the construction of the dihydropyran ring with defined stereocenters in a single step.

The silyl-Prins cyclization is also emerging as a powerful tool for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. mdpi.com This methodology involves the reaction of alkenylsilyl alcohols under Lewis acidic conditions, where the stereochemical outcome is dictated by the conformation of the transition state. mdpi.com Researchers are actively exploring new catalysts and reaction conditions to improve the efficiency and broaden the scope of these transformations.

Table 1: Comparison of Emerging Stereoselective Methodologies for Dihydropyran Synthesis

| Methodology | Catalyst/Reagent | Key Features | Reported Selectivity |

| NHC Organocatalysis | N-heterocyclic carbenes (NHCs) | Enables [4+2] and [3+3] cycloadditions; versatile substrate scope. mdpi.comnih.govresearchgate.net | High enantioselectivity (up to >99:1 er). researchgate.net |

| Chiral Lewis Acid Catalysis | Bis(oxazoline) Copper(II) complexes | Catalyzes inverse-electron-demand hetero-Diels-Alder reactions. acs.org | High diastereo- and enantioselectivity. acs.org |

| Silyl-Prins Cyclization | Lewis acids (e.g., TMSOTf) | Forms cis-2,6-disubstituted dihydropyrans. mdpi.com | Good diastereoselectivity (e.g., cis:trans 90:10). mdpi.com |

Green Chemistry Approaches in Dihydropyranol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of dihydropyranols is an area where these principles are being actively applied.

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach. rsc.org These reactions combine three or more starting materials in a single operation to form complex products, thereby reducing the number of synthetic steps and purification procedures. rsc.org The use of environmentally benign catalysts and solvents is a key aspect of green MCRs. For example, urea (B33335) has been employed as a low-cost and non-toxic organocatalyst for the synthesis of 2-amino-3-cyano-4-aryl-4H-pyrans in an ethanol/water solvent system. rsc.org

The development of recyclable heterogeneous catalysts is another important strategy. Zirconium chloride immobilized on Arabic Gum (ZrCl₄@Arabic Gum) has been reported as an efficient and reusable catalyst for the solvent-free synthesis of dihydropyran derivatives. ajchem-a.com This approach not only avoids the use of volatile organic solvents but also allows for the easy separation and reuse of the catalyst. ajchem-a.com

Furthermore, innovative techniques such as ball milling and "on-water" synthesis are gaining traction. nih.govnih.gov Ball milling enables solvent-free reactions by using mechanical energy to initiate chemical transformations, offering advantages in terms of reduced waste and shorter reaction times. nih.gov "On-water" synthesis leverages the unique properties of water to accelerate reaction rates and often simplifies product isolation. nih.gov

Table 2: Overview of Green Synthesis Approaches for Dihydropyran Derivatives

| Approach | Catalyst/Conditions | Key Advantages |

| Multicomponent Reaction | Urea in EtOH/H₂O rsc.org | Atom economy, reduced steps, low-cost catalyst. rsc.org |

| Heterogeneous Catalysis | ZrCl₄@Arabic Gum, solvent-free ajchem-a.com | Recyclable catalyst, high efficiency, no harmful solvents. ajchem-a.com |

| Mechanochemistry | Ball milling, solvent-free nih.gov | Short reaction times, reduced waste, energy efficient. nih.gov |

| "On-Water" Synthesis | Catalyst-free, water as medium nih.gov | Environmentally benign, often accelerated reaction rates. nih.gov |

Advanced Computational Modeling for Predictability and Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing deep insights into reaction mechanisms, predicting the outcomes of reactions, and guiding the design of new catalysts and substrates. For the synthesis of dihydropyranols, computational modeling is being used to unravel complex reaction pathways and to predict the stability and reactivity of various derivatives.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and energetics of molecules. nih.govrsc.orgnih.gov DFT calculations have been employed to investigate the thermal decomposition of dihydropyran derivatives, providing valuable information on activation energies and reaction kinetics. mdpi.com These studies help in understanding the stability of the dihydropyran ring under different conditions.

Furthermore, computational modeling is crucial for elucidating the mechanisms of stereoselective reactions. For instance, DFT calculations have been used to understand the transition state geometries in the silyl-Prins cyclization, explaining the observed high stereoselectivity. mdpi.com By modeling the interactions between the catalyst and the substrates, researchers can predict which catalyst will provide the desired stereochemical outcome.

In the context of drug discovery, molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes of dihydropyranol derivatives to biological targets. nih.gov These computational techniques allow for the virtual screening of large libraries of compounds and can guide the design of new derivatives with improved biological activity. nih.gov DFT analysis is also used to examine the reactivity and stability descriptors of potential drug candidates. nih.gov

Table 3: Applications of Computational Modeling in Dihydropyranol Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Studying reaction mechanisms and kinetics. rsc.orgmdpi.com | Activation energies, transition state structures, understanding stereoselectivity. mdpi.commdpi.com |

| Molecular Docking | Predicting ligand-protein interactions. nih.gov | Binding modes, identification of key interactions for biological activity. nih.gov |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. nih.gov | Confirmation of binding stability over time. nih.gov |

Exploration of New Biological Activities of Dihydropyranol Derivatives

The dihydropyran scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. A significant area of ongoing research is the exploration of new therapeutic applications for dihydropyranol derivatives.

Recent studies have demonstrated the potential of dihydropyran derivatives as anti-proliferative agents. nih.gov For example, certain 5-oxo-dihydropyranopyran derivatives have shown significant activity against cancer cell lines such as SW-480 and MCF-7, with IC₅₀ values in the micromolar range. nih.gov The mechanism of action is often related to the inhibition of key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). nih.gov

Dihydropyrano[2,3-c]pyrazole derivatives have been identified as a novel class of peroxisome proliferator-activated receptor γ (PPARγ) partial agonists. nih.gov PPARγ is a key regulator of glucose and lipid metabolism, making these compounds promising candidates for the development of new antidiabetic drugs. nih.gov

The antimicrobial properties of dihydropyran derivatives are also being actively investigated. nih.gov Novel Ta-MOF nanostructures have been used as catalysts to synthesize 1,4-dihydropyran derivatives that exhibit antimicrobial activity. nih.gov Dihydropyrazole derivatives, which can be related to dihydropyran structures, have also shown a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net The continuous screening of dihydropyranol libraries against various biological targets is expected to uncover new and potent therapeutic agents.

Table 4: Selected Biological Activities of Dihydropyranol Derivatives

| Derivative Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀/EC₅₀) |

| 5-Oxo-dihydropyranopyrans | Anti-proliferative nih.gov | SW-480, MCF-7 cell lines nih.gov | 26.6 - 104.9 µM nih.gov |

| Dihydropyrano[2,3-c]pyrazoles | PPARγ partial agonism nih.gov | PPARγ receptor nih.gov | Micromolar range nih.gov |

| 1,4-Dihydropyran derivatives | Antimicrobial nih.gov | Various bacteria nih.gov | Activity demonstrated nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,6-Dihydro-2H-pyran-3-OL, and how can purity be optimized?

- Methodology : A widely used approach involves oxidation of dihydropyran precursors with sodium periodate (NaIO₄) in acetone/water, followed by extraction with CH₂Cl₂ to isolate the aldehyde intermediate. Subsequent reduction or functionalization steps yield the target compound. Purity (>90%) is achieved via solvent evaporation and rigorous drying (Na₂SO₄) .

- Key Considerations : Monitor reaction progress via TLC or GC-MS to avoid over-oxidation. Technical-grade starting materials may require additional purification (e.g., column chromatography) to remove byproducts .

Q. How can NMR spectroscopy be employed to confirm the structure of this compound derivatives?

- Methodology : Assign peaks using ¹H and ¹³C NMR data. For example, the dihydropyran ring protons typically appear at δ 4.17–6.32 ppm (olefinic and oximethine signals). Use HSQC and HMBC correlations to confirm connectivity, such as correlations between H-4 (δ 6.10 ppm) and C-2/C-6 in the pyran ring .

- Validation : Compare experimental spectra with literature data (e.g., δ 80.6 ppm for C-2 oximethine in dihydropyran scaffolds) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

- Methodology : Use silica gel chromatography with gradients of ethyl acetate/hexane. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Crystallization from acetone or dichloromethane/hexane mixtures can yield high-purity solids .

Advanced Research Questions

Q. How can stereochemical contradictions in dihydropyran derivatives be resolved using spectroscopic data?

- Methodology : Employ ROESY or NOESY to determine spatial proximity of protons. For example, ROESY correlations between H-6 and H-5/H-2 in this compound confirm their cis configuration. Small coupling constants (e.g., J = 2.8 Hz between H-5 and H-6) further support relative stereochemistry .

- Case Study : Absolute configuration of C-7 in a dihydropyran derivative was resolved using S-MTPA and R-MTPA ester derivatives. Downfield shifts of methyl H-8 in R-MTPA esters indicated an (R) configuration .

Q. What strategies optimize catalytic asymmetric synthesis of dihydropyran β-amino acids?

- Methodology : Use organocatalytic domino reactions with (E)-3-aryl-2-nitroprop-2-en-1-ols in THF. Chiral catalysts (e.g., thiourea-based systems) induce enantioselectivity (>90% ee). Monitor enantiomeric excess via chiral HPLC or polarimetry .

- Key Data : HRMS-ESI validation (e.g., m/z 181.0478 [M+Na]⁺ for C₇H₁₀O₄Na) ensures correct molecular formula assignment .

Q. How do conflicting HRMS or NMR results arise in dihydropyran characterization, and how are they addressed?

- Troubleshooting : Discrepancies between calculated and observed HRMS (e.g., Δppm = 1.40 for C₁₀H₁₆NO₄⁺) may indicate isotopic impurities or adduct formation. Repeat measurements in negative-ion mode or with alternative ionization sources (e.g., APCI). For NMR, solvent residues or residual water can obscure signals; use deuterated solvents and lyophilization .

Critical Analysis of Contradictions

- Stereochemical Assignments : Conflicting NOESY correlations may arise from flexible pyran rings. Use X-ray crystallography (e.g., CCDC 965195) for unambiguous confirmation .

- Synthetic Byproducts : Technical-grade starting materials (e.g., 90% purity) can introduce impurities. Pre-purify via distillation or recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.